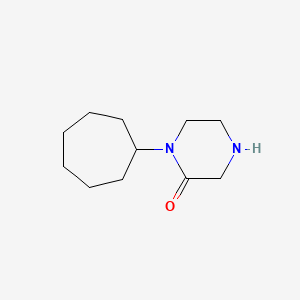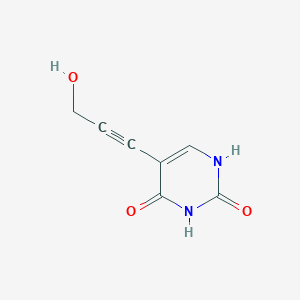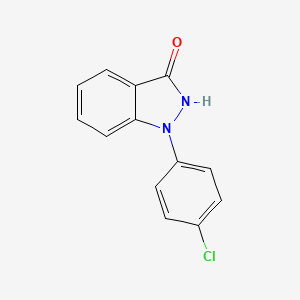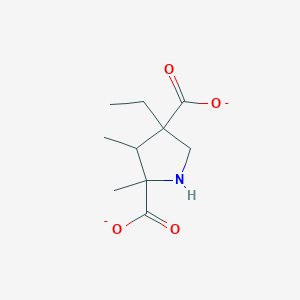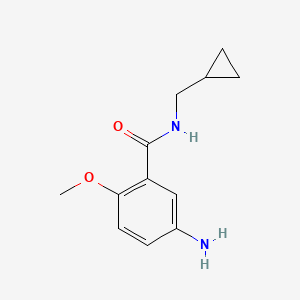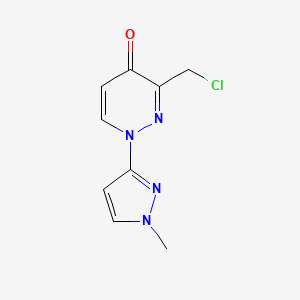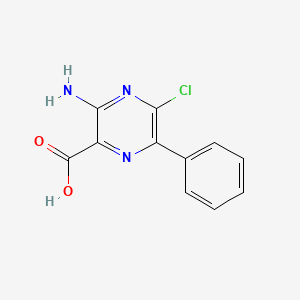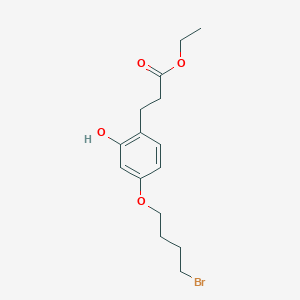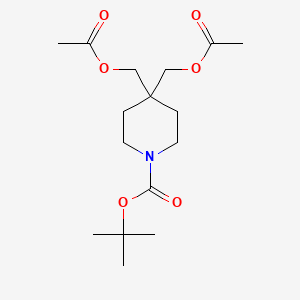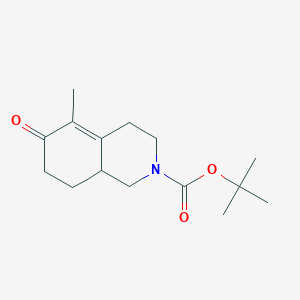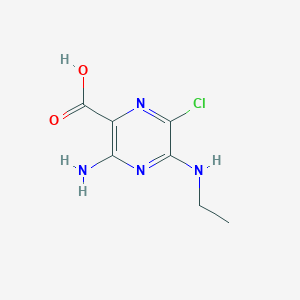
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazine family Pyrazines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid typically involves the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors. For instance, starting with a substituted diamine and reacting it with a suitable diketone.
Introduction of the amino and chloro groups: This can be done through nucleophilic substitution reactions where the chloro group is introduced using reagents like thionyl chloride.
Ethylamino substitution: The ethylamino group can be introduced through alkylation reactions using ethylamine.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, optimized reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazine oxides, while substitution reactions can produce various substituted pyrazines.
科学的研究の応用
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
作用機序
The mechanism of action of 3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 3-Amino-6-chloro-5-(dimethylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(methylamino)pyrazine-2-carboxylic acid
- 3-Amino-6-chloro-5-(propylamino)pyrazine-2-carboxylic acid
Uniqueness
3-Amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethylamino group, in particular, can affect its solubility, stability, and interaction with biological targets compared to its analogs.
特性
分子式 |
C7H9ClN4O2 |
|---|---|
分子量 |
216.62 g/mol |
IUPAC名 |
3-amino-6-chloro-5-(ethylamino)pyrazine-2-carboxylic acid |
InChI |
InChI=1S/C7H9ClN4O2/c1-2-10-6-4(8)11-3(7(13)14)5(9)12-6/h2H2,1H3,(H,13,14)(H3,9,10,12) |
InChIキー |
BZJUUYVHWLJCPI-UHFFFAOYSA-N |
正規SMILES |
CCNC1=NC(=C(N=C1Cl)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



